5-Phenylpentanal
Description
Historical Context and Early Investigations of Aliphatic Aldehydes with Phenyl Moieties
The study of aliphatic aldehydes containing phenyl groups is intrinsically linked to the foundational advancements in organic synthesis. The development of organometallic chemistry in the early 20th century, particularly the Grignard reaction, furnished chemists with a robust method for forming carbon-carbon bonds. This allowed for the synthesis of phenyl-substituted alcohols from simpler aldehydes, which could subsequently be oxidized to yield the desired phenyl-substituted aldehydes.
Early investigations into related structures, such as those involving benzaldehyde derivatives in reactions like the Knoevenagel condensation, established fundamental principles for constructing carbon frameworks bearing phenyl groups. Concurrently, research into the chemistry of phenylalkanes provided a deeper understanding of the hydrocarbon backbone characteristic of compounds like 5-phenylpentanal. These parallel streams of research—exploring synthetic methodologies and characterizing the fundamental behavior of phenyl-substituted aliphatic chains—created the essential groundwork for the eventual synthesis and study of specific long-chain aldehydes like this compound. The exploration of aldehydes as a class of compounds has been extensive, recognizing their high reactivity and utility as versatile intermediates in forming a wide array of more complex molecules. wikipedia.orgbritannica.com
Significance of this compound in Modern Organic Synthesis and Research
This compound is a valuable building block in modern organic synthesis, primarily due to the reactivity of its aldehyde group. This functional group is highly susceptible to nucleophilic attack, making it a key precursor for a diverse range of molecular architectures.
Key research findings and applications include:
Construction of Organic Scaffolds: The compound's linear five-carbon chain, capped by a phenyl group at one end and an aldehyde at the other, allows for its use in synthesizing a variety of organic structures, including heterocyclic systems and precursors for complex natural products.
Carbon-Carbon Bond Formation: The electrophilic carbonyl carbon readily reacts with organometallic reagents, such as Grignard reagents, to form secondary alcohols. This reaction is a fundamental strategy for extending carbon chains.
Oxidation and Reduction: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 5-phenylpentanoic acid, using a range of oxidizing agents. Conversely, reduction yields the primary alcohol, 5-phenylpentan-1-ol.
Condensation Reactions: this compound undergoes condensation reactions with primary amines and their derivatives (e.g., hydroxylamine (B1172632), hydrazine) to form C=N double bonds, yielding imines (Schiff bases), oximes, and hydrazones, respectively.
Fragrance and Flavor Industry: While specific data on this compound is limited in this context, related phenyl-substituted aldehydes and alcohols are significant components in the fragrance industry. wordpress.comnih.govresearchgate.net For example, 3-Methyl-5-phenylpentanal is noted for its floral, citrus, and lily-of-the-valley odor profile. wordpress.comethz.ch The structural similarity suggests the potential utility of this compound derivatives in creating specific scent profiles.
The versatility of this compound makes it a useful intermediate for chemists aiming to construct target molecules that incorporate a phenylpentyl moiety.
Scope and Objectives of the Academic Research Survey
This academic research survey is designed to provide a concise and focused overview of the chemical compound this compound. The primary objectives are:
To situate this compound within the historical development of phenyl-substituted aliphatic aldehydes, acknowledging the foundational synthetic methods that enabled their study.
To detail the compound's contemporary role and significance in organic synthesis, highlighting its reactivity and application as a versatile chemical building block.
To compile and present key physicochemical and spectroscopic data for this compound, serving as a reference for researchers.
This survey strictly adheres to these objectives, focusing exclusively on the chemical and synthetic aspects of this compound based on available academic and reference literature.
Data Tables
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value |
| IUPAC Name | This compound |
| Synonyms | Benzenepentanal, 5-Phenylvaleraldehyde |
| CAS Number | 36884-28-3 |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| Monoisotopic Mass | 162.104465 Da |
Data sourced from ChemSpider and PubChem. chemspider.comnih.gov
Table 2: Spectroscopic Data Highlights for this compound
| Spectroscopic Method | Characteristic Signal |
| ¹H NMR | Aldehyde proton (CHO) signal typically appears around δ 9.8 ppm. |
| ¹³C NMR | Carbonyl carbon (C=O) signal typically appears around δ 200 ppm. |
| IR Spectroscopy | Strong C=O stretching vibration characteristic of aldehydes is observed around 1720 cm⁻¹. |
Note: These are characteristic values; actual experimental values may vary based on solvent and other conditions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenylpentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,10H,2,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINOPSACFXSAKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340137 | |
| Record name | Benzenepentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36884-28-3 | |
| Record name | Benzenepentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Phenylpentanal
Direct Synthesis Approaches
Direct synthesis methods provide pathways to 5-phenylpentanal by modifying precursor molecules that already contain the requisite five-carbon chain with a terminal phenyl group.
Hydrogenation-Based Routes
Hydrogenation reactions are a cornerstone for the synthesis of saturated aldehydes from their unsaturated counterparts. This approach involves the addition of hydrogen across double or triple bonds in the presence of a metal catalyst.
Catalytic Reduction of Unsaturated Phenylpentenals and Phenylpentynols
The catalytic reduction of unsaturated precursors such as 5-phenylpenta-2,4-dienal (B75885) is a direct method to produce this compound. The key challenge in this transformation is the selective hydrogenation of the carbon-carbon double bonds while preserving the aldehyde functional group. Over-reduction can lead to the formation of 5-phenylpentanol.
Palladium-based catalysts are frequently employed for this purpose. For instance, the hydrogenation of a related compound, 2-methyl-5-phenyl-2,4-pentadienal, to 2-methyl-5-phenyl pentanal is effectively carried out using palladium on a support like activated carbon or aluminum oxide. google.com The reaction conditions are typically mild, with hydrogen pressures ranging from 1 to 20 bar and temperatures between 20 to 100°C. google.com These conditions can be adapted for the synthesis of this compound from 5-phenylpenta-2,4-dienal.
Another viable precursor is 5-phenylpent-4-yn-1-ol, which can be synthesized via a Sonogashira coupling between iodobenzene (B50100) and 4-pentyn-1-ol. The synthesis proceeds in a two-step sequence: partial hydrogenation of the alkyne to an alkene, followed by oxidation of the primary alcohol to the aldehyde. A more direct route involves the complete hydrogenation of the carbon-carbon triple and double bonds of a phenylpentynol or phenylpentenol precursor, followed by oxidation of the resulting 5-phenylpentanol.
Table 1: Catalytic Hydrogenation Conditions for Phenyl-Unsaturated Aldehydes
| Precursor | Catalyst | Support | Pressure (bar) | Temperature (°C) | Product | Reference |
|---|---|---|---|---|---|---|
| 2-Methyl-5-phenyl-2,4-pentadienal | Palladium | Activated Carbon or Al₂O₃ | 1-20 | 20-100 | 2-Methyl-5-phenylpentanal | google.com |
| 5-Phenylpenta-2,4-dienal | Palladium on Carbon | Carbon | Not Specified | Not Specified | This compound |
Oxidation-Based Routes
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For the preparation of this compound, this involves the controlled oxidation of 5-phenylpentanol.
Controlled Oxidation of 5-Phenylpentanol and Related Alcohols
The primary challenge in the oxidation of 5-phenylpentanol is preventing over-oxidation to the corresponding carboxylic acid, 5-phenylpentanoic acid. Several reagents and protocols have been developed to achieve this selective transformation with high yields. libretexts.org
Common methods utilize chromium-based reagents like Pyridinium chlorochromate (PCC). libretexts.org PCC is a milder oxidizing agent than chromic acid and is effective in converting primary alcohols to aldehydes without significant further oxidation. libretexts.org An alternative, often preferred due to practical advantages such as higher yields and milder, non-acidic conditions, is the Dess-Martin periodinane (DMP). libretexts.org
Another highly selective and efficient method is the TEMPO-mediated oxidation. orgsyn.org This protocol uses a catalytic amount of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in conjunction with a stoichiometric co-oxidant like iodosobenzene (B1197198) diacetate (IBD). This system is known for its high selectivity for primary alcohols, avoiding the use of heavy metals and being operationally simple. orgsyn.org The Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures, is also a well-established method for this conversion. rsc.org A procedure for synthesizing this compound from 5-phenylpentanol using DMSO and oxalyl chloride in dichloromethane (B109758) (DCM) at -78°C has been explicitly reported. rsc.org
Table 2: Reagents for Controlled Oxidation of 5-Phenylpentanol
| Reagent/System | Solvent | Key Advantages | Reference |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Milder than chromic acid, stops at the aldehyde. | libretexts.org |
| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | High yields, mild non-acidic conditions. | libretexts.org |
| TEMPO/Iodosobenzene diacetate (IBD) | Not Specified | High selectivity, avoids heavy metals, operationally simple. | orgsyn.org |
| Oxalyl chloride/DMSO (Swern Oxidation) | Dichloromethane (DCM) | Effective at low temperatures, well-established. | rsc.org |
Carbon-Carbon Bond Formation Strategies
Modern synthetic methods allow for the construction of aldehyde frameworks through innovative carbon-carbon bond-forming reactions, often utilizing organometallic reagents and catalysts.
Approaches via Organometallic Reactions (e.g., Oxidation of gem-Di(boryl)cyclopropanes)
A novel and versatile approach to this compound involves the synthesis and subsequent transformation of functionalized cyclopropane (B1198618) rings. Specifically, a manganese-catalyzed, photoinduced protocol allows for the synthesis of gem-di(boryl)cyclopropanes from non-activated alkenes. nih.govrsc.org
This strategy begins with the reaction of an appropriate alkene with (diborylmethyl)iodide under visible light irradiation in the presence of a manganese catalyst, Mn₂(CO)₁₀. nih.govrsc.org The resulting gem-di(boryl)cyclopropane is a versatile intermediate. Subsequent oxidation of this intermediate provides a pathway to carbonyl compounds.
In a specific application, a gem-di(boryl)cyclopropane derivative was oxidized using sodium perborate (B1237305) tetrahydrate (NaBO₃·H₂O). nih.govrsc.org Interestingly, the outcome of the reaction is dependent on the stoichiometry of the oxidizing agent. Treatment with 3 equivalents of NaBO₃·H₂O selectively yields this compound. nih.govrsc.org This method highlights the utility of organoboron compounds in constructing complex carbon skeletons and their controlled conversion to functional groups like aldehydes.
Table 3: Synthesis of this compound via Oxidation of a gem-Di(boryl)cyclopropane Intermediate
| Intermediate | Oxidizing Agent | Equivalents of Oxidant | Product | Reference |
|---|---|---|---|---|
| gem-Di(boryl)cyclopropane derivative | NaBO₃·H₂O | 3 | This compound | nih.govrsc.org |
Asymmetric Synthesis and Stereochemical Control in this compound Preparation
The preparation of enantiomerically enriched compounds from achiral or racemic starting materials is a cornerstone of modern organic synthesis. In the context of this compound, asymmetric methodologies are employed to introduce chirality, leading to the preferential formation of one enantiomer over the other.
A notable enantioselective pathway involving a derivative of this compound is the metalloradical C–H alkylation. nih.govacs.orgscispace.com This method utilizes a tosylhydrazone derived from this compound to generate a diazo compound, which then undergoes an enantioselective radical cyclization. nih.govacs.orgscispace.com This process allows for the construction of five-membered ring structures with a high degree of stereochemical control. nih.govacs.org The fundamental principle of this approach is the creation of a new C-C bond through the union of C-H and C=O units from an open-chain aldehyde derivative, providing a novel retrosynthetic path to chiral cyclic molecules. nih.govacs.org
This radical cyclization strategy has been successfully applied to form phenylcyclopentane from this compound tosylhydrazone with high yield and enantioselectivity. nih.govacs.orgscispace.com The reaction proceeds through a proposed ε-Co(III)-alkyl radical intermediate. nih.govscispace.com The stereochemistry of the reaction can be evaluated, and in related systems, it has been shown that the radical substitution can occur with retention of stereochemistry at a rate significantly faster than racemization. scispace.com
While the direct product of this specific transformation is not an enantiomerically enriched this compound itself, the methodology demonstrates a sophisticated level of stereochemical control starting from a this compound derivative. This highlights how enantioselective and diastereoselective principles can be applied to precursors of the target compound to achieve high levels of chirality in the resulting products.
The success of the aforementioned enantioselective radical cyclization is critically dependent on the use of a chiral catalyst. Specifically, a cobalt(II) complex of a D2-symmetric chiral amidoporphyrin, [Co(P6)], has been identified as a highly effective catalyst for this transformation. nih.govacs.org The structure of the chiral ligand is crucial for inducing asymmetry in the reaction.
The catalyst [Co(P6)], which is a new derivative of the ZhuPhyrin series, features sterically demanding mesityl groups at two achiral meso-positions. acs.org This design contributes to a more rigid catalyst conformation, which in turn enhances the enantioselectivity of the C-H alkylation. nih.gov In the synthesis of phenylcyclopentane from this compound tosylhydrazone, the use of [Co(P6)] resulted in a high yield and excellent enantiomeric excess (ee). nih.govacs.org
The performance of different catalysts in this system has been investigated, showing a clear structure-activity relationship. For instance, moving from less sterically hindered catalysts like [Co(P4)] and [Co(P5)] to the more demanding [Co(P6)] led to a progressive increase in both the yield and the enantioselectivity of the cyclization product. nih.govacs.org
Table 1: Performance of Chiral Cobalt Catalysts in the Cyclization of a this compound Derivative nih.govacs.org
| Catalyst | Ligand | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| [Co(P4)] | 3,5-DitBu-ZhuPhyrin | High | Substantial |
| [Co(P5)] | 2,6-DiMeO-ZhuPhyrin | Increased | Increased |
This data underscores the importance of the chiral catalyst's structure in controlling the stereochemical outcome of the reaction, providing a powerful tool for the asymmetric synthesis of molecules derived from this compound.
Reactivity and Reaction Mechanisms of 5 Phenylpentanal
Carbonyl Group Transformations
The aldehyde functional group is the most reactive site in the molecule, readily participating in a variety of transformations characteristic of aliphatic aldehydes.
The electrophilic carbon atom of the carbonyl group in 5-phenylpentanal is a prime target for nucleophiles. A notable example of this reactivity is the addition of organometallic reagents, such as Grignard reagents. The synthesis of 5-hydroxy-5-phenylpentanal can be conceptualized through the reaction of 4-bromobutanal (B1274127) with a phenyl Grignard reagent, a process that underscores the susceptibility of the aldehyde to carbon-carbon bond formation via nucleophilic addition. edubirdie.comchegg.com In this type of reaction, the nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the corresponding alcohol.
This compound can function as both an electrophile and, after deprotonation, a nucleophilic enolate, enabling it to participate in aldol (B89426) reactions. wikipedia.orgmsu.edu While self-aldol condensation is possible, crossed-aldol reactions have been specifically documented. In a notable example, this compound undergoes a highly efficient microwave-assisted organocatalytic cross-aldol condensation with 4-nitrobenzaldehyde. rsc.org This reaction, catalyzed by pyrrolidine, demonstrates the ability of the this compound enolate to add to another aldehyde, ultimately yielding the cross-condensation product. rsc.org
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|---|
| This compound | 4-nitro-benzaldehyde | Pyrrolidine | Microwave irradiation, 120 °C, 15 min | 95% | rsc.org |
The mechanism for such base-catalyzed reactions involves the formation of a resonance-stabilized enolate from this compound, which then acts as the nucleophile. wikipedia.orgmsu.edu
The carbonyl group of this compound readily condenses with primary amines and their derivatives to form new C=N double bonds. libretexts.orgmasterorganicchemistry.com This class of reactions includes the formation of imines (Schiff bases), hydrazones, and oximes.
Imines : Formed by the reaction of this compound with primary amines, imines are key intermediates in reactions like reductive amination, where the imine is subsequently reduced to form a new amine. libretexts.orgwikipedia.org The formation is typically reversible and catalyzed by acid. masterorganicchemistry.comschoolwires.net
Hydrazones : These derivatives are synthesized by reacting this compound with hydrazines. vjs.ac.vnmdpi.com A scientifically significant example is the formation of This compound tosylhydrazone from the condensation of this compound with tosylhydrazine. nih.govwikipedia.orguva.nl This specific hydrazone serves as a precursor in advanced organic synthesis. For instance, it is used in cobalt-catalyzed metalloradical reactions to achieve intramolecular C-H alkylation, leading to the formation of phenylcyclopentane. nih.gov The tosylhydrazone can also be converted into a diazo compound, which is a key intermediate in carbene-based transformations. libretexts.org The Shapiro reaction is another important transformation of tosylhydrazones, converting them into alkenes. wikipedia.org
Oximes : The reaction of this compound with hydroxylamine (B1172632) results in the formation of an oxime. The existence of derivatives such as phenylpentanal O-benzyl oxime has been noted in the literature, highlighting this reaction pathway. rsc.org
Phenyl Moiety Reactivity
Activating and Directing Effects : The alkyl portion of the side chain is an electron-donating group (EDG) through an inductive effect (+I). wikipedia.org Electron-donating groups activate the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. wikipedia.orguomustansiriyah.edu.iq Alkyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to the point of attachment. wikipedia.org
Deactivating Effects : The aldehyde group is an electron-withdrawing group (EWG) due to both inductive (-I) and resonance (-M) effects. wikipedia.org Electron-withdrawing groups deactivate the ring, making it less reactive in EAS reactions. wikipedia.orglatech.edu However, the influence of the aldehyde group's electronic effects diminishes with distance. Given that it is five carbons away from the phenyl ring, its deactivating influence is significantly attenuated compared to an aldehyde group directly attached to the ring (like in benzaldehyde).
Conceptually, the activating, ortho, para-directing influence of the alkyl group is expected to be the dominant factor in determining the outcome of electrophilic aromatic substitution on this compound. wikipedia.orgyoutube.com The ring is considered activated, and substitution would be predicted to occur primarily at the ortho and para positions.
| Substituent Effect | Influence | Predicted Outcome | Source |
|---|---|---|---|
| Alkyl Chain (+I effect) | Activating, Ortho/Para-directing | Favors substitution at positions 2, 4, and 6. | wikipedia.org |
| Aldehyde Group (-I, -M effect) | Deactivating, Meta-directing | Effect is weak due to distance from the ring. | wikipedia.org |
| Combined Effect | Net activation; Ortho/Para-directing | The alkyl group's influence dominates. | wikipedia.orgyoutube.com |
Alkyl Chain Functionalization
Beyond reactions at the carbonyl group, the alkyl chain itself can be a site of chemical transformation. A key example is the selective oxidation at the benzylic position (C5), which is activated by the adjacent phenyl ring. Research has shown that this compound can be oxidized to 5-oxo-5-phenylpentanal (B14160780) using reagents like Dess-Martin periodinane. vulcanchem.com This reaction specifically targets the C-H bonds at the carbon attached to the phenyl group, converting the methylene (B1212753) unit into a ketone without affecting the aldehyde at the other end of the chain. vulcanchem.com
Compound Index
| Compound Name |
|---|
| This compound |
| 4-bromobutanal |
| 4-nitro-benzaldehyde |
| 5-hydroxy-5-phenylpentanal |
| 5-oxo-5-phenylpentanal |
| This compound O-benzyl oxime |
| This compound tosylhydrazone |
| Benzaldehyde |
| Dess-Martin periodinane |
| Phenylcyclopentane |
| Pyrrolidine |
| Tosylhydrazine |
Remote C-H Activation and Cyclization Strategies (e.g., based on derived hydrazones)
The functionalization of otherwise inert C-H bonds represents a significant area of modern organic synthesis, enabling more efficient and atom-economical molecular construction. researchgate.net Remote C-H activation, in particular, targets C-H bonds that are distal (more than six bonds away) from a directing functional group, a task that is challenging due to the geometric constraints of forming the required large metallacyclic transition states. researchgate.netnih.gov Strategies to overcome this include the use of specifically designed U-shaped or D-shaped templates that can position a metal catalyst in proximity to the target C-H bond, overriding intrinsic electronic and steric biases. researchgate.net
One effective strategy for achieving such transformations involves the conversion of the aldehyde functionality into a directing group, such as a hydrazone. Hydrazones derived from aldehydes can serve as bidentate directing groups that coordinate to a transition metal catalyst, like palladium (Pd), facilitating the activation of a specific C-H bond. For instance, N-acetyl hydrazones have been successfully employed in Pd(II)-catalyzed vinylic C-H activation and cyclization reactions to create diverse fused pyridine (B92270) scaffolds. nih.gov
In the case of this compound, it can be converted to its corresponding N-acetyl hydrazone. This derivative can then act as a directing group. The hydrazone moiety would coordinate to a palladium catalyst, which could then selectively activate a C-H bond on the phenyl ring (an ortho C-H bond) or a distal aliphatic C-H bond, leading to the formation of a palladacycle intermediate. This intermediate could then react with a coupling partner, such as an alkyne or an alkene, to undergo annulation or cyclization, yielding complex polycyclic or macrocyclic structures. This approach highlights the utility of converting the aldehyde group into a temporary directing group to achieve challenging remote C-H functionalizations.
Redox Chemistry of this compound
Redox (oxidation-reduction) reactions involve the transfer of electrons between chemical species and are fundamental to the reactivity of aldehydes like this compound. libretexts.org The aldehyde group is at an intermediate oxidation state, meaning it can be either oxidized to a higher oxidation state (a carboxylic acid derivative) or reduced to a lower oxidation state (a primary alcohol). libretexts.org Oxidation involves the loss of electrons, often characterized by the addition of oxygen or removal of hydrogen, while reduction is the gain of electrons, often seen as the addition of hydrogen. libretexts.orglibretexts.org
Oxidation to Carboxylic Acid Derivatives
The aldehyde functional group in this compound is readily oxidized to form the corresponding carboxylic acid, 5-phenylpentanoic acid. This transformation is a common and synthetically useful reaction for aldehydes. uodiyala.edu.iq The process involves the conversion of the C-H bond in the aldehyde group to a C-O bond. A variety of oxidizing agents can accomplish this, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) to milder, more selective reagents. uodiyala.edu.iqksu.edu.sa The choice of reagent can depend on the presence of other functional groups in the molecule that might be sensitive to oxidation.
Below is a table summarizing common reagents used for the oxidation of aldehydes to carboxylic acids.
| Reagent | Typical Conditions | Notes |
| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Strong, inexpensive oxidant. Can cleave other functional groups. |
| Chromic Acid (H₂CrO₄) / Jones Reagent | Acetone, H₂SO₄ | Strong oxidant, prepared from CrO₃ or Na₂Cr₂O₇. uodiyala.edu.iq |
| Silver (I) Oxide (Ag₂O) / Tollens' Reagent | NH₄OH, H₂O | Mild oxidant, forms the basis of a classic qualitative test for aldehydes. |
| Pinnick Oxidation (NaClO₂) | NaH₂PO₄, 2-methyl-2-butene | Mild and highly selective for aldehydes, tolerating many other functional groups. |
Reduction to Alcohol Derivatives (e.g., 5-Phenylpentanol)
Conversely, the aldehyde group of this compound can be reduced to a primary alcohol, yielding 5-phenylpentanol. This reaction involves the addition of two hydrogen atoms across the carbonyl double bond. This transformation is typically achieved using metal hydride reducing agents. libretexts.org Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. NaBH₄ is a milder, more selective reagent that is often used in alcoholic solvents, while LiAlH₄ is a much stronger reducing agent that must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup. libretexts.org
The table below details common reagents for the reduction of aldehydes to primary alcohols.
| Reagent | Typical Conditions | Notes |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Mild and selective for aldehydes and ketones. Safe and easy to handle. |
| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF 2. H₃O⁺ workup | Powerful reducing agent; reduces most carbonyl-containing functional groups. libretexts.org Reacts violently with protic solvents. |
| Catalytic Hydrogenation (H₂) | Metal Catalyst (e.g., Pd, Pt, Ni) | Involves reaction with hydrogen gas over a metal surface. Can also reduce alkenes/alkynes. |
Synthetic Utility and Applications of 5 Phenylpentanal As an Intermediate
Construction of Diverse Organic Scaffolds
5-Phenylpentanal serves as a valuable building block for the synthesis of a wide array of organic structures, ranging from heterocyclic systems to complex natural product precursors. Its linear five-carbon chain, terminating in a reactive aldehyde group and bearing a phenyl ring, allows for a variety of chemical transformations.
Synthesis of Heterocyclic Systems (e.g., Pyrazoles)
The carbon skeleton of this compound is readily incorporated into various heterocyclic rings, which are core structures in many pharmaceuticals and functional materials. A key strategy involves the transformation of this compound into a 1,3-dicarbonyl derivative, a classic precursor for pyrazole (B372694) synthesis. youtube.com
For instance, selective oxidation of this compound can yield 5-oxo-5-phenylpentanal (B14160780). vulcanchem.com This diketone can then react with hydrazine (B178648) derivatives to form pyrazoles. organic-chemistry.org The general mechanism involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, followed by cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com
Beyond pyrazoles, derivatives of this compound are used to construct other heterocycles. 5-Oxo-5-phenylpentanal, for example, reacts with primary amines (R-NH₂) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) to form substituted hexahydropyrimidines. vulcanchem.com Another pathway involves the reaction of this compound with tosylhydrazine to form a tosylhydrazone, a stable intermediate that can be used in further cyclization reactions. uva.nl Research has also pointed to the use of 5-oxo-5-phenylpentanal in synthesizing pyrazole carbaldehyde derivatives. figshare.com
| Starting Material | Reagent(s) | Product Class | Reference |
|---|---|---|---|
| 5-Oxo-5-phenylpentanal | Hydrazine | Pyrazoles | youtube.comorganic-chemistry.org |
| 5-Oxo-5-phenylpentanal | Primary Amine, NaBH₄ | Hexahydropyrimidines | vulcanchem.com |
| This compound | Tosylhydrazine | Tosylhydrazone Intermediate | uva.nl |
Formation of Conjugated Polyenones and Related Compounds
This compound is a precursor to conjugated systems, which are important in materials science and as intermediates in complex syntheses. The corresponding conjugated dienal, 5-phenylpenta-2,4-dienal (B75885), is a known compound that can be synthesized from or reduced to this compound. The formation of such conjugated polyenones from this compound typically involves condensation reactions, such as the Aldol (B89426) condensation, which extends the carbon chain and introduces unsaturation. These reactions capitalize on the reactivity of the aldehyde group to form new carbon-carbon bonds, leading to the construction of extended π-systems.
Role in the Synthesis of Complex Natural Product Analogs (e.g., precursors to diols)
The carbon framework of this compound is a useful starting point for synthesizing analogs of complex natural products. Its derivative, this compound tosylhydrazone, has been shown to be an effective precursor for constructing five-membered ring structures, which are common motifs in natural products. nih.govscispace.com In one notable application, the tosylhydrazone of this compound undergoes a cobalt-catalyzed intramolecular C-H alkylation, a type of radical cyclization, to form phenylcyclopentane in high yield. nih.govscispace.com This reaction provides a modern retrosynthetic pathway to chiral cyclic molecules from readily available open-chain aldehydes. nih.govscispace.com
While direct synthesis of diols from this compound is not extensively documented in the provided sources, its conversion to cyclic structures is a key step toward complex molecules, which may subsequently be functionalized to include diol moieties. The synthesis of natural products often involves the creation of such carbocyclic or heterocyclic cores, which are later elaborated. researchgate.netrsc.org
Chiral Auxiliary and Asymmetric Synthesis Applications
The development of stereoselective reactions is a cornerstone of modern organic chemistry, enabling the synthesis of enantiomerically pure compounds. Derivatives of this compound have found application in this field, particularly in enantioselective transformations.
Enantioselective Transformations in Derived Systems
A significant application of this compound in asymmetric synthesis is demonstrated through the enantioselective radical cyclization of its tosylhydrazone derivative. nih.govscispace.com This transformation allows for the construction of valuable chiral five-membered cyclic compounds.
The process involves the use of a cobalt(II) complex with a chiral porphyrin-like ligand (ZhuPhyrin) to catalyze the intramolecular C-H alkylation of the diazo compound generated from this compound tosylhydrazone. nih.govscispace.com This method efficiently produces chiral cyclic molecules. For example, the cyclization of this compound tosylhydrazone yields phenylcyclopentane. scispace.com This metalloradical-catalyzed reaction represents a powerful strategy for creating chiral carbocycles and heterocycles from simple aldehyde precursors. nih.gov The reaction proceeds with high enantioselectivity, as demonstrated in the synthesis of various chiral pyrrolidines and other five-membered rings from analogous aldehyde-derived tosylhydrazones. nih.govscispace.com
| Substrate Precursor | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| This compound Tosylhydrazone | [Co(P6)] | Phenylcyclopentane | High-yielding | Not specified for this specific product | nih.govscispace.com |
| Analogous N-Boc-5-aminopentanal derivative | [Co(P6)] | Chiral Pyrrolidine | 93% | 92% ee | scispace.com |
Advanced Theoretical and Computational Studies on 5 Phenylpentanal
Electronic Structure Analysis
The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 5-phenylpentanal, this involves understanding the distribution of electrons within its aromatic ring, aliphatic chain, and carbonyl group.
Molecular Orbital (MO) Theory is a cornerstone for understanding chemical bonding and electronic structure, moving beyond localized bonds to consider electrons distributed across the entire molecule in specific orbitals. solubilityofthings.comsolubilityofthings.com In this compound, MO theory explains the electronic properties arising from its distinct functional components: the phenyl group, the pentyl chain, and the aldehyde group.
The central concept of MO theory is the combination of atomic orbitals to form molecular orbitals of differing energy levels: bonding orbitals (lower energy, increased stability), antibonding orbitals (higher energy, decreased stability), and non-bonding orbitals. solubilityofthings.com The arrangement of electrons within these orbitals determines the molecule's reactivity, spectroscopic properties, and bond order. solubilityofthings.com
For the phenyl group, MO theory describes the delocalized π-system, where p-orbitals of the six carbon atoms combine to form six π molecular orbitals, leading to the characteristic aromatic stability. In the aldehyde group, the carbon-oxygen double bond is described as a combination of a strong σ bond and a weaker π bond. core.ac.uk The theory is crucial for explaining the reactivity of conjugated systems, where electron delocalization across multiple bonds enhances stability and influences reaction mechanisms. solubilityofthings.com The application of MO theory helps predict how the phenyl ring's electron-donating or -withdrawing character, transmitted through the aliphatic spacer, influences the electrophilicity of the carbonyl carbon.
Reaction Mechanism Elucidation
Computational chemistry provides indispensable tools for mapping the complex pathways of chemical reactions, identifying transient intermediates and the high-energy transition states that connect them.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to explore reaction mechanisms at the molecular level. arxiv.org These methods can accurately model the potential energy surface of a reaction, allowing for the characterization of reactants, products, intermediates, and, most importantly, transition states. rsc.org DFT functionals like B3LYP, M06-2X, and MPWB1K have proven effective in studying reactions involving aldehydes, such as hydrogen abstraction and addition reactions. researchgate.netnih.gov
For instance, in a study on the enantioselective radical cyclization of a this compound derivative (tosylhydrazone), computational modeling was essential to understand the mechanism. acs.orgnih.gov Such calculations can determine the activation energies for different potential pathways, clarifying which mechanism is energetically favored. researchgate.net Research on other aldehydes has shown that DFT can predict reaction rate constants that agree well with experimental data, validating the proposed mechanisms. researchgate.net These computational approaches allow for the systematic investigation of how substituents and reaction conditions can alter reaction pathways. rsc.org
Table 1: Examples of Quantum Chemical Methods in Aldehyde Reactivity Studies This table is illustrative of methods used for similar compounds, as detailed in the cited literature.
| Computational Method | Basis Set | Application | Reference |
|---|---|---|---|
| M05-2X and MPWB1K | 6-311++G(d,p) | Modeling OH reactions with unsaturated aldehydes. | researchgate.net |
| WMS//M06-2X | MG3S | Calculating H-migration rates in peroxy radicals from aldehydes. | nih.gov |
| Ab initio and Hybrid DFT | Large basis sets | Modeling H-atom abstraction in the reaction of NO₃ with aldehydes. | nih.gov |
| DFT (PBE) | def2-SVP | Automated exploration of reaction networks for catalytic processes. | arxiv.org |
The Kinetic Isotope Effect (KIE) is a powerful experimental and theoretical tool used to determine reaction mechanisms by observing changes in reaction rates upon isotopic substitution. libretexts.orgiupac.org It is particularly useful for identifying whether a specific bond to an isotopically substituted atom is broken or formed in the rate-determining step of a reaction. faccts.deepfl.ch The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to that with the heavy isotope (kH). iupac.org
A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond is cleaved in the rate-determining step, as the heavier deuterium (B1214612) atom leads to a lower vibrational zero-point energy and thus a higher activation energy for bond breaking. libretexts.org
In a notable study, the intramolecular KIE was measured for the cobalt-catalyzed radical cyclization of this compound tosylhydrazone to form phenylcyclopentane. acs.org The experiment involved a substrate specifically deuterated at the benzylic position. The resulting KIE value provided critical evidence for the reaction mechanism.
Table 2: Kinetic Isotope Effect in the Radical Cyclization of a this compound Derivative Data sourced from a study on the metalloradical C-H alkylation of this compound tosylhydrazone.
| Reaction | Isotopic Substitution | Measured KIE (kH/kD) | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Intramolecular Radical Cyclization | H vs. D at the benzylic C-5 position | 9.2 / 1 | C-H bond cleavage at the benzylic position is the rate-determining step. | acs.org |
This large observed KIE strongly supports a mechanism where the abstraction of a hydrogen atom from the benzylic carbon is the rate-limiting event.
Conformational Landscape and Energetics
The flexibility of the five-carbon chain in this compound allows it to adopt numerous spatial arrangements, or conformations. pharmacy180.com Conformational analysis is the study of these different arrangements and their relative energies, which is crucial for understanding a molecule's physical properties and biological activity. ucsb.edu
Molecules with multiple single bonds, like this compound, exist as a mixture of conformers at room temperature. ucsb.edu Computational methods are used to perform a conformational search, which systematically explores the potential energy surface to identify stable, low-energy conformers. ucsb.eduutrgv.edu For the pentyl chain, rotations around the C-C single bonds lead to different staggered (e.g., anti, gauche) and eclipsed conformations, each with a distinct energy level. pharmacy180.com The anti conformation is typically lower in energy than the gauche due to reduced steric repulsion. pharmacy180.com
Future Research Directions and Emerging Trends for 5 Phenylpentanal
Development of Novel Catalytic Systems for Transformations
The transformation of 5-phenylpentanal into higher-value chemical entities is a major focus of ongoing research, with an emphasis on developing novel catalytic systems that offer improved efficiency, selectivity, and sustainability. Key areas of development include asymmetric catalysis and organocatalysis to control stereochemistry and minimize metal waste.
Palladium-based catalysts have been traditionally used for reactions like the selective hydrogenation of precursors such as 5-phenylpenta-2,4-dienal (B75885) to produce this compound, where the challenge lies in preserving the aldehyde group. However, emerging research is exploring alternatives. For instance, cobalt-catalyzed radical cyclization of the tosylhydrazone derivative of this compound has been shown to efficiently form phenylcyclopentane, demonstrating its utility in constructing cyclic systems. nih.gov
Organocatalysis, which uses small organic molecules as catalysts, represents a significant trend. tdx.catacs.org this compound has been employed as a substrate in organocatalyzed Mannich reactions to produce complex amino alcohol derivatives. Similarly, asymmetric Michael additions of aldehydes like this compound to nitroalkenes are effectively catalyzed by organocatalysts such as diphenylprolinol trimethylsilyl (B98337) ether, often in the presence of an acid co-catalyst, to yield chiral products with high enantioselectivity. acs.orgethz.ch Another notable transformation is the samarium(II) iodide-promoted conversion of 5-oxo-5-phenylpentanal (B14160780) into δ-lactones, a reaction that proceeds through a hemithioacetal intermediate and an intramolecular hydride shift. ntu.edu.tw
These advancements highlight a clear trend towards catalysts that are not only efficient but also allow for precise control over the reaction outcome, particularly in the synthesis of chiral molecules.
| Catalytic System | Transformation Type | Product Example | Key Features | Reference |
|---|---|---|---|---|
| Palladium-based Catalysts | Selective Hydrogenation | This compound | Selectively reduces C=C bonds while preserving the aldehyde. | |
| Cobalt(II) Complexes | Radical Cyclization | Phenylcyclopentane | Enables intramolecular C(sp³)—H alkylation via metalloradical catalysis. | nih.gov |
| (S)-Diphenylprolinol Trimethylsilyl Ether | Asymmetric Michael Addition | Chiral nitroaldehydes | Organocatalytic system providing high diastereo- and enantioselectivity. | acs.orgethz.ch |
| Samarium(II) Iodide (SmI₂) | Reductive Cyclization / Tishchenko Reaction | δ-Lactone | Promotes one-pot sequential acetalization and intramolecular hydride shift. | ntu.edu.tw |
Exploration of Bio-Inspired Synthesis Routes
Bio-inspired synthesis and biocatalysis are emerging as powerful tools for creating complex molecules under mild and environmentally friendly conditions. tdx.cat This field leverages enzymes and whole-cell systems to perform selective chemical transformations, offering a green alternative to traditional synthetic methods. For this compound, research is increasingly directed towards using it as a substrate in enzymatic reactions to produce high-value chiral compounds, particularly amines.
Chiral amines are crucial intermediates in the pharmaceutical and agrochemical industries. ucl.ac.uk Transaminases (TAms), specifically ω-transaminases (ω-TAms), are a class of enzymes capable of converting aldehydes and ketones into primary amines. ucl.ac.uk Future research will likely focus on identifying and engineering novel ω-TAms with high activity and selectivity for the conversion of this compound and its derivatives into the corresponding chiral amines. This chemoenzymatic approach combines the efficiency of biological catalysts with the versatility of synthetic chemistry, providing a direct route to enantiomerically pure products that are otherwise difficult to synthesize. ucl.ac.ukresearchgate.net
The integration of biocatalysis with traditional organic synthesis opens up new pathways for creating complex molecular architectures from simple precursors like this compound. pitt.eduscirp.org
Mechanistic Insights into Complex Reaction Pathways
A deeper understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For reactions involving this compound, researchers are increasingly relying on a combination of experimental studies and computational chemistry to elucidate complex pathways.
Computational tools, particularly Density Functional Theory (DFT), are indispensable for mapping potential energy surfaces, identifying transition states, and characterizing transient intermediates. The conformational flexibility of the five-carbon chain in this compound makes such studies crucial for understanding its reactivity. For instance, computational analysis can predict the most stable conformers and how they influence the stereochemical outcome of a reaction.
Mechanistic studies have been applied to understand various transformations. In the SmI₂-promoted formation of δ-lactones from 5-oxo-5-phenylpentanal, a detailed mechanism involving a samarium-bound hemithioacetal intermediate has been proposed based on experimental results. ntu.edu.tw In radical reactions, such as photocatalyzed oxidations or iron-catalyzed rearrangements, mechanistic probes help to confirm the involvement of radical intermediates and elucidate the reaction cascade. acs.orgacs.org These detailed insights allow chemists to rationalize reaction outcomes and rationally design more efficient and selective synthetic routes. researchgate.net
Integration with Sustainable Chemical Methodologies
The principles of green chemistry are increasingly influencing the direction of synthetic research, aiming to reduce waste, eliminate hazardous substances, and improve energy efficiency. tdx.cat Research involving this compound is aligning with these trends through the adoption of more sustainable methodologies.
One key area is the use of environmentally benign solvents, with water being an ideal choice due to its low cost and non-toxic nature. acs.org Developing synthetic transformations that can be performed in water is a significant goal. Furthermore, photocatalysis offers a sustainable approach by using light to drive chemical reactions, often under mild conditions. acs.org For example, photocatalytic methods for the aerobic oxidation of alkylbenzenes, which share structural motifs with this compound, are being developed to use molecular oxygen as the ultimate oxidant. acs.org
Biocatalysis, as discussed in section 6.2, is another cornerstone of sustainable chemistry. By replacing traditional heavy-metal catalysts with biodegradable enzymes, the environmental impact of chemical synthesis can be significantly reduced. ucl.ac.uk The convergence of these methodologies—such as performing biocatalytic reactions in water or combining photocatalysis with organocatalysis—will continue to shape the future of synthesis involving this compound. google.com
Design of Advanced Derivatives for Targeted Synthesis
This compound serves as a versatile scaffold for the construction of a diverse range of more complex molecules and advanced derivatives. Its linear chain, phenyl ring, and reactive aldehyde group can be independently or sequentially modified to build organic structures targeted for specific applications, such as natural product synthesis and medicinal chemistry.
Research has demonstrated its use in synthesizing key fragments of complex natural products. For example, derivatives like (R)-3-methyl-5-phenylpentanal have been synthesized and utilized as intermediates in the stereoselective total synthesis of Baulamycin A. nih.gov The aldehyde functionality is a gateway to numerous transformations; it can be oxidized to a carboxylic acid (5-phenylpentanoic acid), reduced to an alcohol (5-phenylpentanol), or engaged in C-C bond-forming reactions like aldol (B89426) and Grignard reactions.
The ability to introduce chirality is particularly valuable. Asymmetric aldol reactions can produce derivatives like 2-benzyl-3-hydroxy-5-phenylpentanal, a polyfunctional molecule with multiple stereocenters that can serve as a precursor for polyketide-type structures. researchgate.netscirp.org The synthesis of such advanced derivatives is a testament to the utility of this compound as a starting material for creating molecular complexity and achieving specific synthetic goals.
| Derivative Name | Synthesis Method | Potential Application | Reference |
|---|---|---|---|
| Phenylcyclopentane | Intramolecular Cobalt-Catalyzed Radical Cyclization | Building block for cyclic structures. | nih.gov |
| δ-Lactone (from 5-oxo-5-phenylpentanal) | SmI₂-Promoted Reductive Cyclization | Core structure in natural products. | ntu.edu.tw |
| (R)-3-Methyl-5-phenylpentanal | Asymmetric Synthesis | Intermediate in the total synthesis of Baulamycin A. | nih.gov |
| 2-Benzyl-3-hydroxy-5-phenylpentanal | Asymmetric Aldol Reaction | Precursor for polyketide synthesis and complex natural products. | researchgate.netscirp.org |
| Chiral Primary Amines | Biocatalytic Transamination | Valuable intermediates in the pharmaceutical industry. | ucl.ac.uk |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5-phenylpentanal, and how can purity be validated?
- Methodology : The synthesis typically involves oxidation of 5-phenylpentanol using pyridinium chlorochromate (PCC) in dichloromethane under inert conditions. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using GC-MS (retention time comparison with standards) and H/C NMR (peak assignments for aldehyde protons at ~9.8 ppm and carbonyl carbons at ~200 ppm). Ensure reproducibility by documenting solvent ratios, reaction times, and temperature control .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Methodology : Combine spectroscopic methods:
- IR Spectroscopy : Confirm the aldehyde C=O stretch at ~1720 cm.
- NMR : Identify aldehyde proton ( ppm, singlet) and adjacent methylene groups ( ppm).
- LC-MS : Use reverse-phase C18 columns with acetonitrile/water mobile phases to detect molecular ion peaks (m/z ~162 for [M+H]). Cross-validate with literature data to resolve ambiguities .
Advanced Research Questions
Q. How can researchers address contradictions in spectral data when characterizing this compound derivatives?
- Methodology : Discrepancies (e.g., unexpected C shifts) may arise from solvent effects or tautomerism. Perform:
- Variable Temperature NMR : Assess dynamic equilibria (e.g., enol-aldehyde tautomerism).
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict shifts and compare with experimental data.
- Alternative Techniques : Employ X-ray crystallography for solid-state structure confirmation. Document solvent purity and instrument calibration to rule out experimental artifacts .
Q. What strategies optimize the selective functionalization of this compound in multi-step syntheses?
- Methodology : To avoid aldehyde group interference:
- Protecting Groups : Use ethylene glycol to form acetals under acidic conditions before performing Grignard or alkylation reactions.
- Catalytic Control : Employ organocatalysts (e.g., proline derivatives) for enantioselective α-functionalization. Monitor reaction progress via TLC and isolate intermediates via flash chromatography. Validate selectivity using H NMR integration ratios and chiral HPLC .
Q. How do computational models predict the reactivity of this compound in nucleophilic addition reactions?
- Methodology : Use Gaussian or ORCA software to:
- Calculate Frontier Molecular Orbitals : Identify nucleophilic attack sites via LUMO maps.
- Simulate Transition States : Apply QM/MM methods to model steric and electronic effects of the phenyl group.
- Validate Experimentally : Compare predicted activation energies with kinetic data (e.g., rate constants from UV-Vis monitoring). Calibrate models using benchmark reactions (e.g., cyanohydrin formation) .
Data Analysis & Experimental Design
Q. What statistical approaches resolve batch-to-batch variability in this compound synthesis?
- Methodology : Implement a Design of Experiments (DoE) framework:
- Factors : Vary catalyst loading, temperature, and solvent polarity.
- Response Surface Analysis : Use ANOVA to identify significant variables.
- Robustness Testing : Replicate optimal conditions (n=5) to calculate %RSD for yield and purity. Report confidence intervals (95%) to quantify uncertainty .
Q. How should researchers handle instability issues in this compound during long-term storage?
- Methodology : Degradation (e.g., oxidation to 5-phenylpentanoic acid) is mitigated by:
- Storage Conditions : Use amber vials under argon at −20°C. Add stabilizers (0.1% BHT).
- Stability Assays : Monitor aldehyde content via periodic Schiff’s reagent tests. Accelerated aging studies (40°C/75% RH) predict shelf life using Arrhenius kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
